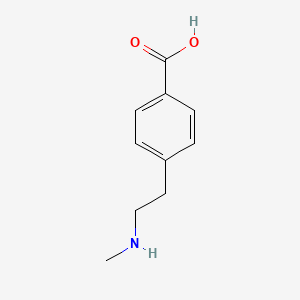

4-(2-(Methylamino)ethyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[2-(methylamino)ethyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11-7-6-8-2-4-9(5-3-8)10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIJCBMJCXXSIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance in Medicinal Chemistry Research and Drug Discovery

The foundational structure of 4-(2-(Methylamino)ethyl)benzoic acid incorporates key pharmacophoric elements that are prevalent in many biologically active agents. Its potential is best understood by examining its constituent parts: the 4-aminobenzoic acid (PABA) backbone and the N-methylated phenethylamine (B48288) side chain.

Derivatives of 4-aminobenzoic acid have a long history in medicinal chemistry, famously serving as precursors to antimicrobial agents. nih.gov The modification of the PABA core is a well-established strategy for developing new therapeutic agents. mdpi.com For instance, simple chemical changes to PABA have yielded compounds with significant antibacterial, antifungal, and even cytotoxic properties against cancer cell lines. nih.gov

The phenethylamine portion of the molecule is another critical feature. Phenethylamines are a class of neurotransmitters and stimulants, with famous examples including dopamine (B1211576) and amphetamine. wikipedia.org The structure-activity relationship (SAR) of phenethylamine derivatives has been extensively studied, revealing that substitutions on both the phenyl ring and the amine group can profoundly influence their affinity and activity at various receptors, such as serotonin (B10506) (5-HT) and dopamine (DAT) transporters. biomolther.orgnih.gov The presence of an N-methyl group, as seen in this compound, is a common structural motif in many central nervous system active compounds, often modulating potency and metabolic stability.

The combination of these two moieties in one molecule makes this compound a promising scaffold for drug discovery. The closely related compound, 4-(2-Amino-ethyl)benzoic acid, is recognized as a valuable building block in the synthesis of bioactive molecules, particularly those targeting neurological disorders. chemimpex.com The introduction of the methyl group on the nitrogen atom in this compound can further refine its pharmacological profile, potentially enhancing its selectivity or potency for specific biological targets.

Table 1: Potential Biological Activities of Related Benzoic Acid Scaffolds

| Compound Class | Reported Biological Activities | Reference |

|---|---|---|

| 4-Aminobenzoic Acid Derivatives | Antibacterial, Antifungal, Cytotoxic | nih.gov |

| Phenethylamine Derivatives | CNS Stimulation, Serotonin & Dopamine Receptor Agonism | nih.govnih.gov |

| Benzoic Acid Esters (e.g., Procaine) | Local Anesthetic | pharmacy180.com |

| Tricyclic Benzoic Acids | Anti-leukemia (FTO inhibition) | researchgate.net |

Role As a Key Synthetic Intermediate in Advanced Organic Synthesis

Established Synthetic Routes and Strategies

The construction of the this compound scaffold can be achieved through several strategic pathways, often involving multistep sequences that allow for precise control over the final structure.

Multistep Synthesis Approaches Utilizing Diverse Intermediates

The synthesis of this compound can be approached through various multistep strategies, often commencing with readily available starting materials. One plausible route begins with β-phenylethylamine, which can undergo a sequence of reactions including acetylation, chlorosulfonation, amination, and hydrolysis to introduce functional groups onto the benzene (B151609) ring. google.com This foundational approach highlights the stepwise construction of complex molecules from simpler precursors.

Another strategy involves the modification of a pre-existing benzoic acid derivative. For instance, starting with 4-aminobenzoic acid, the ethylamino side chain can be introduced. A related synthesis of 4-[(2-phenylethyl)amino]benzoic acid was achieved through the Borch reductive amination reaction of 4-aminobenzoic acid and 2-phenylacetaldehyde, indicating that similar reductive amination techniques could be employed to construct the target molecule. nih.gov

A hypothetical synthetic pathway could initiate from 4-acetylbenzoic acid. This intermediate could undergo a series of reactions, such as conversion to an oxime, followed by reduction to form the corresponding amine, and subsequent N-methylation to yield the desired secondary amine. The final step would involve the reduction of the acetyl group to an ethyl group. nih.gov

Furthermore, a route starting from 2-fluorotoluene (B1218778) has been described for the synthesis of a related compound, methyl 2-methyl-4-acetyl benzoate (B1203000), involving acylation, cyanation, hydrolysis, and esterification. google.com This demonstrates the versatility of starting with a simple substituted toluene (B28343) and building the desired functionality.

A summary of potential multistep synthetic approaches is presented in the table below.

| Starting Material | Key Reactions | Intermediate(s) |

| β-phenylethylamine | Acetylation, Chlorosulfonation, Amination, Hydrolysis | N-acetyl-β-phenylethylamine, 4-(2-acetamidoethyl)benzenesulfonyl chloride |

| 4-Aminobenzoic acid | Reductive amination | Schiff base intermediate |

| 4-Acetylbenzoic acid | Oximation, Reduction, N-methylation | 4-(1-(methylamino)ethyl)benzoic acid |

| 2-Fluorotoluene | Acylation, Cyanation, Hydrolysis | 4-fluoro-3-methylacetophenone, 3-methyl-4-cyanoacetophenone |

Catalytic Reduction Methods in Synthesis Pathways

Catalytic reduction is a cornerstone of many synthetic routes leading to aromatic amines. In the context of synthesizing this compound and its precursors, the reduction of a nitro group is a common and efficient strategy. For example, the synthesis of ethyl 4-aminobenzoate (B8803810) from ethyl 4-nitrobenzoate (B1230335) can be achieved using indium powder in the presence of ammonium (B1175870) chloride, offering a selective reduction method. orgsyn.org Traditional methods often employ catalytic hydrogenation with catalysts like palladium on carbon (Pd-C) or Raney nickel. orgsyn.orggoogleapis.com These methods are highly effective but require careful handling due to the use of hydrogen gas under pressure. orgsyn.org

An alternative to catalytic hydrogenation for nitro group reduction is the use of metal-acid combinations, such as iron in acetic acid or hydrochloric acid. googleapis.com This approach can circumvent some of the challenges associated with high-pressure hydrogenation, such as catalyst poisoning. googleapis.com

The choice of reducing agent and conditions is critical to ensure the chemoselective reduction of the nitro group without affecting other functional groups present in the molecule, such as the carboxylic acid or ester.

Condensation and Amination Reactions for Structural Assembly

Condensation and amination reactions are pivotal for forging the key carbon-nitrogen bonds in the structure of this compound. Amidation, the formation of an amide bond from a carboxylic acid and an amine, can be a key step in certain synthetic strategies. A general method for the synthesis of amides involves the direct condensation of carboxylic acids and amines in the presence of titanium tetrachloride (TiCl4). nih.gov

Reductive amination is a powerful tool for the formation of amines. This reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. The synthesis of 4-(benzylamino)benzoic acid derivatives has been achieved through reductive amination, showcasing its utility in forming secondary amines on a benzoic acid scaffold. researchgate.net

Direct amination reactions, where an amine is introduced by displacing a leaving group, are also a viable strategy. For example, a method for synthesizing 4-(2-aminoethyl)benzsulfamide involves an amination reaction step. google.com

N-Acylation and Hydrolysis Techniques in Compound Derivatization

N-acylation is a frequently employed technique in the synthesis of complex amines to protect the amino group during subsequent reaction steps. The acetyl group is a common protecting group for amines, which can be introduced by reacting the amine with acetic anhydride (B1165640) or acetyl chloride. This strategy is employed in the multistep synthesis starting from β-phenylethylamine, where the amino group is first acetylated. google.com

Following the necessary chemical transformations, the protecting group can be removed through hydrolysis. Acid-catalyzed hydrolysis is a common method for the deprotection of N-acyl groups. nih.gov For instance, the hydrolysis of an acetamido group to an amino group is a key step in the synthesis of benzocaine from 4-nitrotoluene. athabascau.ca The conditions for hydrolysis, such as the choice of acid or base and the reaction temperature, must be carefully controlled to avoid undesired side reactions, such as the hydrolysis of an ester group if present in the molecule.

Advanced Derivatization Strategies for this compound

The presence of both a secondary amine and a carboxylic acid group in this compound provides two distinct handles for further chemical modification through alkylation and acylation reactions.

Alkylation and Acylation Reactions at Amine and Carboxyl Moieties

Alkylation: The secondary amine of this compound can be further alkylated to form a tertiary amine. This can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base to neutralize the acid formed during the reaction. The carboxylic acid can be converted into an ester through alkylation, a process known as esterification. This is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. google.com For example, the synthesis of 2-ethylhexyl p-dimethylaminobenzoate involves the reaction of a halogenated benzoic acid with dimethylamine, followed by esterification with isooctanol. google.com

Acylation: The secondary amine can be acylated to form an amide. This reaction is typically carried out using an acylating agent such as an acyl chloride or an acid anhydride. For instance, the N-acylation of benzenesulfonamides can be achieved using ethyl 2-bromo-3-methylbutanoate. researchgate.net The carboxylic acid moiety can also be activated and then reacted with an amine to form an amide, a reaction that can be mediated by coupling agents. The synthesis of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid derivatives involves the conversion of the carboxylic acid to an acid chloride using thionyl chloride, followed by reaction with various alcohols or phenols to form esters. researchgate.net

The table below summarizes the derivatization possibilities at the amine and carboxyl groups.

| Functional Group | Reaction | Reagent(s) | Product Functional Group |

| Secondary Amine | Alkylation | Alkyl halide, Base | Tertiary Amine |

| Secondary Amine | Acylation | Acyl chloride, Acid anhydride | Amide |

| Carboxylic Acid | Esterification (Alkylation) | Alcohol, Acid catalyst | Ester |

| Carboxylic Acid | Amidation (Acylation) | Amine, Coupling agent | Amide |

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The reactivity of the benzene ring in this compound towards substitution reactions is governed by the electronic effects of its two substituents: the alkylamino group and the carboxyl group.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The reaction typically proceeds through a two-step mechanism involving the formation of a positively charged intermediate called a sigma complex or arenium ion. msu.edu The substituents already present on the ring dictate the position of the incoming electrophile and the rate of the reaction.

In the case of this compound, the substituents are:

-COOH (Carboxyl Group): This group is electron-withdrawing and deactivates the aromatic ring towards electrophilic attack. It directs incoming electrophiles to the meta position.

-CH₂CH₂NHCH₃ (Methylaminoethyl Group): This alkyl group is generally considered electron-donating, thereby activating the ring and making it more susceptible to electrophilic attack. It directs incoming electrophiles to the ortho and para positions. libretexts.org

Since the two groups are in a para relationship, their directing effects are competitive. The activating methylaminoethyl group's influence is generally stronger than the deactivating effect of the carboxyl group. Consequently, electrophilic substitution is predicted to occur at the positions ortho to the methylaminoethyl group (which are also meta to the carboxyl group).

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(2-(Methylamino)ethyl)-3-nitrobenzoic acid |

| Halogenation | Br₂, FeBr₃ | 3-Bromo-4-(2-(Methylamino)ethyl)benzoic acid |

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is fundamentally different from EAS and typically requires two key features on the aromatic ring: a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.com

The structure of this compound does not possess a suitable leaving group or the necessary strong deactivating groups required for a typical NAS reaction. Therefore, it is not expected to undergo nucleophilic aromatic substitution under standard conditions.

Esterification and Amide Bond Formation for Prodrug Development

The carboxylic acid and secondary amine functionalities of this compound are ideal handles for creating prodrugs. Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active compound, often to improve properties like solubility, stability, or bioavailability. mdpi.com

Esterification for Prodrugs

The carboxylic acid group can be converted into an ester. Ester prodrugs are a common strategy to increase the lipophilicity of a drug, which can enhance its ability to cross cell membranes. scirp.orguobabylon.edu.iq These esters are designed to be hydrolyzed by esterase enzymes present in the plasma and various tissues to regenerate the active carboxylic acid. uobabylon.edu.iqnih.gov

Common esterification methods that could be applied include:

Fischer Esterification: Reaction with an alcohol in the presence of an acid catalyst.

Alkylation of Carboxylate Salt: Reaction of the carboxylate salt of the molecule with an alkyl halide.

Amide Bond Formation for Prodrugs

The formation of an amide bond is another key strategy in prodrug design. researchgate.net The carboxylic acid can be coupled with an amino acid or another amine-containing moiety. While amides are generally more stable to hydrolysis than esters, specific amide linkages can be designed to be cleaved by enzymes in vivo. researchgate.netnih.gov The secondary amine of the ethylamino side chain could also be acylated to form an amide prodrug, potentially masking its basicity and altering its pharmacokinetic profile. nih.gov

Table 2: Potential Prodrug Strategies

| Functional Group | Prodrug Linkage | Potential Promoieties | Rationale |

|---|---|---|---|

| Carboxylic Acid | Ester | Simple alcohols (ethanol), glycols, amino acids | Increase lipophilicity, improve membrane permeability, target amino acid transporters. mdpi.comscirp.org |

| Carboxylic Acid | Amide | Amino acids, small peptides | Enhance stability, target peptide transporters. researchgate.net |

| Secondary Amine | Amide | Bioreversible acyl groups | Mask basicity, alter solubility and distribution. nih.gov |

Bioconjugation Strategies Utilizing Functional Groups

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule such as a protein, peptide, or nucleic acid. The functional groups of this compound offer direct points of attachment for such conjugations.

Carboxylic Acid-Mediated Conjugation

The carboxyl group is frequently used for bioconjugation. It can be activated to form a more reactive species that readily couples with nucleophiles, most commonly the primary amine groups (e.g., the epsilon-amino group of lysine (B10760008) residues) found on proteins. A common activation strategy involves converting the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, which then reacts with amines to form a stable amide bond.

Amine-Mediated Conjugation

The secondary amine on the side chain provides another site for bioconjugation. This nucleophilic group can react with various electrophilic functional groups that can be incorporated into biomolecules, such as:

Activated Esters (e.g., NHS esters): To form an amide bond.

Isothiocyanates: To form a thiourea (B124793) linkage.

Aldehydes or Ketones: Via reductive amination to form a stable amine linkage.

Table 3: Bioconjugation Reactions

| Functional Group | Activating Agent/Reactive Partner | Resulting Linkage |

|---|---|---|

| Carboxylic Acid | EDC/NHS | Amide |

| Secondary Amine | NHS-ester modified biomolecule | Amide |

| Secondary Amine | Isothiocyanate-modified biomolecule | Thiourea |

Process Optimization for Scalable Chemical Synthesis

Yield Enhancement and Purity Control in Synthetic Protocols

Maximizing the yield of the desired product while minimizing impurities is a primary goal of process optimization.

Yield Enhancement

Strategies to enhance yield involve a systematic study of reaction parameters, often through Design of Experiments (DoE), to identify optimal conditions. Key factors include:

Stoichiometry: Adjusting the molar ratios of reactants and reagents to drive the reaction to completion and minimize side products.

Temperature and Pressure: Optimizing these parameters can significantly affect reaction rates and equilibrium positions.

Catalyst Selection and Loading: Choosing a highly active and selective catalyst and determining its optimal concentration can dramatically improve yield. For instance, in reactions involving hydrogenation, the choice between catalysts like palladium on carbon or Raney nickel can be critical. orgsyn.org

Purity Control

Controlling the formation of impurities is essential for ensuring the final product meets required specifications. This is achieved by:

Understanding Reaction Mechanisms: Identifying potential side reactions and developing strategies to suppress them. For example, controlling the temperature to prevent thermal degradation or unwanted side reactions.

Purification Techniques: Developing effective and scalable purification methods. For benzoic acid derivatives, this often includes recrystallization, which can be highly effective at removing minor impurities. orgsyn.org Other methods like column chromatography may be used, but recrystallization is often preferred for large-scale production due to lower cost and solvent usage.

Raw Material Quality: Ensuring the purity of starting materials to prevent the introduction of impurities that may be difficult to remove later.

Efficiency Improvements in Reaction Conditions

Reaction Condition Efficiency

Solvent Selection: Choosing a solvent that not only facilitates the reaction but also simplifies product isolation, reduces waste, and meets safety standards.

Reaction Time: Minimizing reaction time by optimizing temperature, catalyst, and concentrations reduces energy consumption and increases reactor throughput.

Work-up Procedures: Streamlining the post-reaction work-up, such as extraction and filtration steps, can significantly reduce processing time and solvent use. orgsyn.org

Modern Optimization Technologies

High-Throughput Experimentation (HTE): The use of automated, parallel reactor systems allows for the rapid screening of a wide range of reaction conditions (e.g., catalysts, solvents, temperatures), accelerating the identification of optimal parameters. semanticscholar.org

Flow Chemistry: Conducting reactions in continuous flow reactors instead of traditional batch reactors can offer superior control over reaction parameters, improved safety, and easier scalability. Autonomous self-optimizing flow reactors can even use machine learning algorithms to find the best conditions with minimal human intervention. beilstein-journals.orgsemanticscholar.org

Table 4: Parameters for Process Optimization

| Parameter Category | Specific Factors to Optimize | Goal |

|---|---|---|

| Reactants | Stoichiometry, purity of starting materials | Maximize conversion, minimize impurities |

| Conditions | Temperature, pressure, reaction time | Enhance reaction rate and selectivity |

| Reagents | Catalyst type and loading, solvent choice | Improve efficiency, simplify work-up |

| Process | Order of addition, mixing speed, work-up procedure | Ensure consistency, reduce cycle time |

| Technology | Batch vs. flow chemistry, HTE screening | Increase throughput and control |

Advanced Spectroscopic and Structural Characterization of 4 2 Methylamino Ethyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-(2-(Methylamino)ethyl)benzoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for a precise determination of the compound's connectivity and stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy is a powerful technique for identifying the types and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum provides characteristic signals for the aromatic protons, the ethyl chain protons, and the protons on the methyl and amino groups.

The aromatic protons typically appear as two distinct doublets in the downfield region of the spectrum, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the ethyl chain adjacent to the benzene ring and the methylamino group exhibit triplet signals, with their chemical shifts influenced by the neighboring electron-withdrawing and electron-donating groups. The methyl group attached to the nitrogen atom shows a singlet, while the proton on the secondary amine may appear as a broad singlet. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a significantly downfield chemical shift.

Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.9 - 8.1 | Doublet | 2H | Aromatic (ortho to -COOH) |

| ~ 7.2 - 7.4 | Doublet | 2H | Aromatic (ortho to -CH₂CH₂NHCH₃) |

| ~ 2.8 - 3.0 | Triplet | 2H | -CH₂-Ar |

| ~ 2.6 - 2.8 | Triplet | 2H | -CH₂-NH- |

| ~ 2.4 - 2.5 | Singlet | 3H | -NH-CH₃ |

| ~ 1.5 - 2.5 | Broad Singlet | 1H | -NH- |

| ~ 12.0 - 13.0 | Broad Singlet | 1H | -COOH |

Note: Predicted data is based on analogous compounds and theoretical principles. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Determination

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum, allowing for the complete mapping of the carbon framework.

The carbonyl carbon of the carboxylic acid group is readily identified by its characteristic downfield chemical shift. The aromatic carbons show a set of signals in the aromatic region, with the ipso-carbons (carbons directly attached to the substituents) having distinct chemical shifts compared to the other aromatic carbons. The carbons of the ethyl chain and the methyl group appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~ 167 - 170 | -COOH |

| ~ 145 - 148 | Aromatic (C-CH₂CH₂NHCH₃) |

| ~ 130 - 132 | Aromatic (CH, ortho to -COOH) |

| ~ 128 - 130 | Aromatic (C-COOH) |

| ~ 115 - 118 | Aromatic (CH, ortho to -CH₂CH₂NHCH₃) |

| ~ 52 - 55 | -CH₂-NH- |

| ~ 35 - 38 | -CH₂-Ar |

| ~ 33 - 36 | -NH-CH₃ |

Note: Predicted data is based on analogous compounds and theoretical principles. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Solid-State NMR for Tautomeric and Polymorphic Forms

Solid-state NMR (ssNMR) is a crucial technique for studying the structure and dynamics of molecules in the solid phase. For this compound, ssNMR can be employed to investigate the presence of tautomeric and polymorphic forms. Tautomerism in aminobenzoic acids can involve the transfer of a proton from the carboxylic acid group to the amino group, resulting in a zwitterionic form. rsc.org Polymorphism refers to the ability of a compound to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice.

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.

In the FT-IR spectrum of this compound, the carboxylic acid group gives rise to a very broad O-H stretching band and a strong C=O stretching band. The N-H bond of the secondary amine also shows a characteristic stretching vibration. The aromatic ring exhibits C-H and C=C stretching vibrations, as well as out-of-plane bending bands that are indicative of the 1,4-substitution pattern. The aliphatic C-H bonds of the ethyl and methyl groups also have distinct stretching and bending vibrations.

Characteristic FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~ 3350 - 3310 | N-H stretch | Secondary Amine |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2970 - 2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1710 - 1680 | C=O stretch | Carboxylic Acid |

| 1610 - 1585 | C=C stretch | Aromatic |

| 1320 - 1210 | C-O stretch | Carboxylic Acid |

| 1250 - 1020 | C-N stretch | Amine |

| 860 - 800 | C-H out-of-plane bend | 1,4-disubstituted Aromatic |

Note: Predicted data is based on characteristic vibrational frequencies of functional groups in similar molecules.

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional information about the molecular structure.

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations, particularly the ring breathing mode. The C=C and C-H stretching vibrations of the aromatic ring are also typically strong in the Raman spectrum. The symmetric stretching of the C-C bonds in the ethyl chain and the C-N bond would also be observable. The C=O stretching of the carboxylic acid, while strong in the IR, is generally weaker in the Raman spectrum.

Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode |

| 3100 - 3000 | Aromatic C-H stretch |

| 2970 - 2850 | Aliphatic C-H stretch |

| ~ 1615 | Aromatic ring breathing |

| ~ 1600 | Aromatic C=C stretch |

| ~ 1350 | CH₂ deformation |

| ~ 1000 | Aromatic ring trigonal breathing |

| ~ 830 | Aromatic C-H out-of-plane bend |

Note: Predicted data is based on characteristic Raman shifts for similar molecular structures.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a cornerstone in the analytical toolkit for the structural elucidation of organic molecules. For this compound, a compound featuring both an aromatic carboxylic acid and a secondary amine, various mass spectrometric techniques provide complementary information regarding its molecular weight, purity, and structural features.

Electron Impact Mass Spectrometry (EIMS)

Electron Impact Mass Spectrometry (EIMS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. The EIMS of this compound is expected to exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation is primarily dictated by the lability of the bonds within the ethylamino side chain and the stability of the resulting fragments.

A key fragmentation pathway for phenethylamine (B48288) derivatives involves the cleavage of the Cα-Cβ bond, leading to the formation of a stable iminium ion. For this compound, this would result in a prominent peak. Another significant fragmentation would be the loss of the carboxyl group from the aromatic ring.

Table 1: Predicted EIMS Fragmentation Pattern of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structural Formula of Fragment | Significance |

| 179 | Molecular Ion [M]⁺ | [C₁₀H₁₃NO₂]⁺ | Confirms the molecular weight of the compound. |

| 135 | [M - COOH]⁺ | [C₉H₁₄N]⁺ | Loss of the carboxylic acid group. |

| 121 | [M - C₂H₅N]⁺ | [C₇H₅O₂]⁺ | Cleavage of the bond between the ethyl group and the aromatic ring. |

| 58 | [CH₃NHCH₂]⁺ | [C₂H₆N]⁺ | Result of Cα-Cβ cleavage, characteristic of N-methylphenethylamines. |

This table presents predicted data based on the fragmentation patterns of analogous compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of non-volatile and thermally labile compounds like this compound. It combines the separation power of high-performance liquid chromatography (HPLC) with the detection specificity of mass spectrometry, making it ideal for confirming the identity and assessing the purity of the compound in complex mixtures.

A reversed-phase HPLC method is typically employed for the separation of aromatic carboxylic acids. The choice of mobile phase, often a mixture of water and acetonitrile (B52724) or methanol (B129727) with a small amount of formic acid or ammonium (B1175870) acetate, is crucial for achieving good chromatographic resolution and efficient ionization. Electrospray ionization (ESI) is the most common ionization source for this type of analysis, typically operating in positive ion mode to protonate the amine group, resulting in the observation of the [M+H]⁺ ion.

Table 2: Typical LC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

| Chromatographic Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Detected Ion | [M+H]⁺ (m/z 180) |

This table outlines typical starting conditions for method development.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization strategy for compounds containing both carboxylic acid and amine functional groups. This process replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups.

GC-MS analysis of the derivatized compound can be used to profile volatile metabolites in biological samples. The retention time and the mass spectrum of the derivatized analyte provide high confidence in its identification.

Table 3: GC-MS Analysis of Derivatized this compound

| Parameter | Condition |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Derivatized Analyte | 4-(2-(N-methyl-N-trimethylsilylamino)ethyl)benzoic acid, trimethylsilyl ester |

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Temperature Program | 100°C (1 min), ramp to 280°C at 10°C/min, hold for 5 min |

| Ionization Source | Electron Impact (EI), 70 eV |

| Key Fragment Ions (of TMS derivative) | M⁺, [M-15]⁺, [M-117]⁺ |

This table provides a general method for the GC-MS analysis of the target compound after derivatization.

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

Given the presence of both a carboxylic acid (hydrogen bond donor and acceptor) and a secondary amine (hydrogen bond donor and acceptor), extensive hydrogen bonding is expected to play a crucial role in the crystal packing. The molecules are likely to form dimers through hydrogen bonds between the carboxylic acid groups, a common motif for carboxylic acids. Additionally, hydrogen bonds involving the methylamino group are anticipated.

Table 4: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c or Pbca) |

| Key Intermolecular Interactions | O-H···O hydrogen bonds (carboxylic acid dimers), N-H···O hydrogen bonds |

| Molecular Conformation | The ethylamino side chain is likely to be in a staggered conformation. |

This table contains predicted data based on the crystal structures of similar aminobenzoic acid derivatives.

Electronic Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds containing chromophores. The primary chromophore in this compound is the substituted benzene ring. The position and intensity of the absorption bands are influenced by the nature and position of the substituents.

The benzoic acid moiety typically exhibits two main absorption bands in the UV region. The presence of the electron-donating methylaminoethyl group at the para position is expected to cause a red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzoic acid. The solvent can also influence the absorption spectrum due to solvatochromic effects.

Table 5: Expected UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| Ethanol | ~250-260 | ~10,000 - 15,000 | π → π |

| Hexane | ~245-255 | ~9,000 - 14,000 | π → π |

This table presents estimated values based on the UV-Vis spectra of para-substituted benzoic acids.

Fluorescence Spectroscopy for Luminescent Properties

Fluorescence spectroscopy is a pivotal analytical technique for investigating the luminescent characteristics of molecules. In the context of this compound and its derivatives, this method provides profound insights into their electronic structure, excited-state dynamics, and the influence of the molecular environment on their photophysical properties. The inherent fluorescence of these compounds often arises from the π-conjugated system of the benzoic acid moiety, modulated by the electronic effects of the methylaminoethyl substituent.

Detailed research into structurally similar compounds, such as derivatives of 4-N,N-dimethylamino benzoic acid, reveals that the spectral properties are highly sensitive to the surrounding medium. researchgate.net For instance, adducts of 4-N,N-dimethylamino benzoic acid with sterically hindered amines exhibit absorption maxima in the range of 295–315 nm. researchgate.net Their fluorescence emission maxima are observed between 330–360 nm, with the exact wavelength being dependent on the polarity of the solvent. researchgate.net

A noteworthy phenomenon in polar solvents is the appearance of a red-shifted fluorescence band at approximately 460–475 nm. researchgate.net This significant shift in emission wavelength results in a large Stokes shift, which can be as high as 6,000 cm⁻¹. researchgate.net Such a substantial Stokes shift is indicative of the formation of a twisted intra-molecular charge transfer (TICT) state in the excited state. researchgate.net The TICT state arises from a conformational rearrangement of the molecule upon photoexcitation, leading to a highly polar excited state that is stabilized by polar solvent molecules. This stabilization lowers the energy of the excited state, resulting in an emission at longer wavelengths (lower energy).

The luminescent properties of these compounds are not only influenced by the solvent but also by structural modifications. For example, the fluorescence of derivatives can be compared to standards like anthracene (B1667546) to gauge their relative intensity. Studies have shown that the fluorescence of certain 4-N,N-dimethylamino benzoic acid derivatives is relatively weak under similar conditions. researchgate.net

The study of related benzonitrile (B105546) derivatives, such as 4-(diisopropylamino)benzonitrile, further underscores the role of intramolecular charge transfer in the fluorescence emission. mpg.de In the gas phase, the fluorescence emission of this compound originates from the intramolecular charge transfer (ICT) state. mpg.de

Investigations into the photophysics of p-aminobenzoic acid (PABA), a parent compound, provide fundamental data on oscillator strengths, fluorescence quantum efficiencies, and lifetimes in a variety of solvents. researchgate.net Analysis of the absorption and fluorescence spectra of PABA in aprotic solvents, using the Onsager reaction field model, suggests a significant increase in the dipole moment of about 4 D between the ground and the relaxed first excited singlet state. researchgate.net However, for PABA, no evidence of emission from an amino-twisted form has been observed in the solvents studied. researchgate.net

The following tables summarize key fluorescence data for derivatives of 4-aminobenzoic acid, providing a comparative basis for understanding the potential luminescent properties of this compound.

Table 1: Spectroscopic Data for 4-N,N-Dimethylamino Benzoic Acid Derivatives

| Property | Wavelength Range | Conditions | Reference |

| Absorption Maxima | 295-315 nm | Dependent on solvent polarity | researchgate.net |

| Fluorescence Maxima | 330-360 nm | Dependent on solvent polarity | researchgate.net |

| Red-shifted Fluorescence | 460-475 nm | In polar solvents | researchgate.net |

Table 2: Photophysical Properties of p-Aminobenzoic Acid (PABA)

| Property | Observation | Conditions | Reference |

| Primary UV Transition | ¹Lₐ | Based on absorption and fluorescence studies | researchgate.net |

| Dipole Moment Change (S₀ to S₁) | ~4 D | In aprotic solvents | researchgate.net |

| Emission from Twisted State | Not observed | In various solvents | researchgate.net |

Computational Chemistry and Theoretical Studies of 4 2 Methylamino Ethyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Detailed quantum chemical calculations are essential for a fundamental understanding of a molecule's behavior. However, specific research applying these methods to 4-(2-(Methylamino)ethyl)benzoic acid is not present in the reviewed scientific literature.

Density Functional Theory (DFT) for Geometric Optimization and Electronic Properties

No published studies were found that utilized Density Functional Theory (DFT) to determine the optimized geometric parameters (bond lengths, bond angles) and electronic properties of this compound. Such calculations would provide the most stable three-dimensional conformation of the molecule and data on parameters like dipole moment and atomic charges.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Chemical Reactivity

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for predicting a molecule's chemical reactivity, including its electron-donating and accepting capabilities. The HOMO-LUMO energy gap is a key indicator of chemical stability. Specific HOMO and LUMO energy values and their distribution for this compound are not available in existing literature.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack by illustrating the charge distribution across a molecule. An MEP analysis for this compound, which would highlight its electron-rich and electron-deficient regions, has not been reported in the searched scientific papers.

Topological Analysis of Intramolecular and Intermolecular Interactions

Topological analysis provides a framework for characterizing the nature of chemical bonds and non-covalent interactions within a molecular system.

Atoms in Molecule (AIM) Analysis

The Quantum Theory of Atoms in Molecules (AIM) is used to analyze the topology of the electron density to define atomic interactions and characterize bond properties. There are no available studies that apply AIM analysis to the intramolecular and intermolecular interactions of this compound.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where electron pairs are likely to be found, thereby providing a clear picture of chemical bonding and lone pairs. A topological analysis of the ELF for this compound has not been documented in the available research.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) in molecular systems. jussieu.fr Based on the electron density (ρ) and its first derivative, RDG analysis can distinguish between strong repulsive interactions, strong attractive interactions (like hydrogen bonds), and weak van der Waals interactions. mdpi.com A 2D plot of the RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂) reveals characteristic spikes at low-density regions, which correspond to non-covalent interactions.

For this compound, RDG analysis would be instrumental in mapping both intramolecular and intermolecular interactions.

Intramolecular Interactions: The flexible ethylamino side chain could potentially fold back towards the benzoic acid ring, allowing for weak C-H···π interactions between the ethyl group and the aromatic system. An intramolecular hydrogen bond might also be possible between the amine proton and the carbonyl oxygen of the carboxylic acid, depending on the molecular conformation.

Intermolecular Interactions: In a condensed phase or crystal structure, the most significant interactions would be strong hydrogen bonds. The carboxylic acid group is an excellent hydrogen bond donor (-OH) and acceptor (C=O), while the secondary amine is both a donor (-NH) and an acceptor. This allows for the formation of robust intermolecular networks, such as the classic carboxylic acid dimers, as well as hydrogen bonds involving the amine group. Van der Waals forces and potential π-π stacking between the phenyl rings of adjacent molecules would also contribute to stabilizing the supramolecular structure.

A typical visualization would color the NCI regions based on the nature of the interaction: blue for strong, attractive hydrogen bonds; green for weak, attractive van der Waals forces; and red for strong, repulsive steric clashes. mdpi.com

| Interaction Type | Involved Groups | Expected RDG Signature |

| Intermolecular Hydrogen Bond | Carboxylic Acid (-OH) and another molecule's Carbonyl (C=O) or Amine (NH) | Strong, negative spike (attractive) |

| Intermolecular Hydrogen Bond | Amine (-NH) and another molecule's Carbonyl (C=O) | Strong, negative spike (attractive) |

| π-π Stacking | Phenyl ring and adjacent Phenyl ring | Broad, low-density green region (weakly attractive) |

| Van der Waals Interactions | Ethyl side chains and other non-polar regions | Diffuse, low-density green regions (weakly attractive) |

| Intramolecular C-H···π | Ethyl C-H and Phenyl ring | Very weak, low-density green region (weakly attractive) |

| Steric Repulsion | Overlapping atomic orbitals | Spike in a positive region (repulsive) |

This table is illustrative, showing the types of interactions that RDG analysis would identify for this compound based on its chemical structure.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and core orbitals, resembling a classical Lewis structure. nih.gov This analysis provides detailed information on charge distribution (Natural Population Analysis), hybridization, and the stabilizing effects of electron delocalization, known as hyperconjugation. opticsjournal.net

For this compound, NBO analysis would quantify the electronic characteristics stemming from its functional groups.

Natural Population Analysis: The analysis would confirm the high negative charge on the oxygen atoms of the carboxylate group and the nitrogen atom of the amine, reflecting their high electronegativity. The acidic proton of the hydroxyl group and the proton on the amine would carry a significant positive charge.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Hypothetical) | Interaction Type |

| LP (N) | π* (C-C)aromatic | ~2-5 | Lone pair delocalization into the ring |

| LP (O)hydroxyl | π* (C-C)aromatic | ~1-3 | Lone pair delocalization into the ring |

| π (C-C)aromatic | π* (C-C)aromatic | ~15-20 | π-conjugation within the phenyl ring |

| LP (O)carbonyl | σ* (C-C)carboxyl | ~2-4 | Hyperconjugation |

This table presents hypothetical second-order perturbation theory analysis results from an NBO calculation on this compound. The E(2) values represent the stabilization energy from electron delocalization.

Molecular Modeling and Simulation for Ligand-Target Interactions

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov The primary goals of docking are to predict the binding mode and to estimate the binding affinity, usually through a scoring function, which helps in ranking potential drug candidates. nih.gov

For this compound, a docking study would require a specific protein target. While no specific targets are widely documented for this compound, its structure contains key pharmacophoric features that suggest potential interactions within a hypothetical active site:

The anionic carboxylate group would be a strong hydrogen bond acceptor and could form salt bridges with positively charged residues like Arginine (Arg) or Lysine (B10760008) (Lys).

The cationic secondary amine would be an excellent hydrogen bond donor, interacting with residues like Aspartate (Asp), Glutamate (Glu), or the backbone carbonyls.

The aromatic phenyl ring could engage in hydrophobic interactions with non-polar residues (e.g., Leucine, Valine, Phenylalanine) or π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan).

The docking algorithm would sample numerous conformations of the ligand within the protein's binding site and score each pose. The top-ranked pose would represent the most probable binding mode.

| Parameter | Hypothetical Result | Interpretation |

| Binding Affinity (kcal/mol) | -7.5 | A moderately strong predicted binding interaction. |

| Hydrogen Bonds | Carboxylate O with Arg123; Amine H with Asp89 | Key electrostatic interactions anchoring the ligand. |

| Hydrophobic Interactions | Phenyl ring with Phe210, Leu154 | Contribution from non-polar contacts to binding stability. |

| Salt Bridge | Carboxylate group with Arg123 | A strong, specific ionic interaction. |

This table provides an example of a typical output from a molecular docking simulation of this compound with a hypothetical protein target.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms over time. rsc.org By solving Newton's equations of motion, MD simulations can assess the stability of the docked pose, reveal conformational changes in both the ligand and the protein, and characterize the role of solvent molecules. researchgate.net

An MD simulation of the this compound-protein complex (derived from docking) would provide several key insights:

Stability of the Binding Pose: The simulation would test whether the interactions predicted by docking are maintained over time. The stability is often measured by the Root Mean Square Deviation (RMSD) of the ligand's atoms from their initial docked position.

Conformational Flexibility: The simulation would explore the conformational freedom of the ligand, particularly the flexible ethyl linker, within the binding pocket. The Root Mean Square Fluctuation (RMSF) of each atom would highlight which parts of the molecule are most mobile.

Solvent Effects: By explicitly including water molecules, MD simulations can reveal the role of water in mediating ligand-protein interactions, such as through water-bridged hydrogen bonds.

| Metric | Description | Potential Insight for this compound |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of a selection of atoms over time relative to a reference structure. | A low and stable RMSD for the ligand would suggest its binding pose is stable. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom from its average position during the simulation. | Higher RMSF values for the ethyl linker compared to the phenyl ring would indicate its greater flexibility. |

| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds throughout the simulation. | Would confirm the persistence of key hydrogen bonds between the carboxylate/amine groups and the protein. |

This table defines key metrics used in MD simulations and their potential application to analyzing the dynamics of a this compound-protein complex.

Free Energy Perturbation and MM/PBSA/GBSA Methods for Binding Affinity Estimation

While docking scores provide a rapid estimate of binding affinity, more rigorous and computationally intensive methods are often used for refinement. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" techniques that calculate the free energy of binding by analyzing snapshots from an MD simulation. nih.govresearchgate.net

These methods calculate the binding free energy (ΔGbind) by summing several energy components:

ΔEMM: The change in molecular mechanics energy (van der Waals and electrostatic interactions) in the gas phase.

ΔGsolv: The change in solvation free energy, which is further divided into a polar component (calculated with PB or GB models) and a non-polar component (often estimated from the solvent-accessible surface area).

-TΔS: The change in conformational entropy upon binding, which is computationally demanding and sometimes omitted for relative rankings.

Free Energy Perturbation (FEP) is an even more rigorous, physics-based method for calculating relative binding free energies between two similar ligands. nih.govspringernature.com FEP simulates a non-physical, "alchemical" transformation of one ligand into another within the binding site and in solution. While computationally expensive, FEP can yield predictions with very high accuracy, often within 1 kcal/mol of experimental values. biorxiv.org

| Energy Component | Hypothetical Value (kcal/mol) | Contribution to Binding |

| Van der Waals Energy (ΔEvdW) | -35.2 | Favorable (hydrophobic and dispersion interactions) |

| Electrostatic Energy (ΔEelec) | -40.5 | Favorable (hydrogen bonds and salt bridges) |

| Polar Solvation Energy (ΔGpolar) | +52.8 | Unfavorable (desolvation of polar groups) |

| Non-Polar Solvation Energy (ΔGnonpolar) | -4.2 | Favorable (hydrophobic effect) |

| Binding Free Energy (ΔGbind) | -27.1 | Overall predicted binding free energy |

This table shows a hypothetical breakdown of binding free energy components for this compound calculated using the MM/PBSA method. Note that entropy is not included.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model, once validated, can be used to predict the activity of new, unsynthesized compounds, guiding drug design and optimization. nih.gov

To develop a QSAR model relevant to this compound, a dataset of structurally similar benzoic acid derivatives with experimentally measured biological activity against a specific target would be required. The process involves:

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that correlates a subset of these descriptors with the observed biological activity. dergipark.org.tr

Validation: The model's predictive power is rigorously tested using both internal (e.g., cross-validation) and external validation (predicting the activity of a set of compounds not used in model training).

For a series of analogues of this compound, key descriptors would likely relate to its lipophilicity, electronic properties, and size.

| Descriptor Class | Example Descriptor | Relevance to this compound |

| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Governs membrane permeability and hydrophobic interactions. |

| Electronic | Dipole Moment, Partial Charges | Reflects the molecule's ability to form electrostatic and hydrogen bond interactions. |

| Steric/Topological | Molecular Weight, Molar Refractivity | Relates to the size and bulk of the molecule, affecting how it fits into a binding site. |

| Structural | Number of Hydrogen Bond Donors/Acceptors | Directly counts the key groups (amine, carboxylic acid) responsible for specific interactions. |

This table lists important molecular descriptors that would be calculated for this compound and its analogues in a QSAR study.

Computational Guidance for De Novo Drug Design and Lead Optimization

Computational chemistry offers a powerful paradigm for the de novo design and lead optimization of novel therapeutic agents, providing a rational, structure-driven approach to drug discovery. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles of computational guidance can be effectively illustrated by examining methodologies applied to structurally related benzoic acid and phenylethylamine derivatives. These approaches are instrumental in refining a lead compound like this compound to enhance its efficacy, selectivity, and pharmacokinetic profile.

De novo drug design, at its core, involves the creation of novel molecular structures that are predicted to have high affinity and selectivity for a specific biological target. nih.govfrontiersin.org This process often begins with the identification of a pharmacophore, which represents the essential three-dimensional arrangement of functional groups necessary for biological activity. For a molecule like this compound, the aromatic ring, the carboxylic acid group, and the methylaminoethyl side chain would be key components of its pharmacophore. Computational algorithms can then generate new molecules that adhere to this pharmacophoric pattern while exploring diverse chemical scaffolds.

Lead optimization is an iterative process aimed at improving the properties of a promising lead compound. danaher.compatsnap.com Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are central to this phase. patsnap.com QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.govbenthamdirect.comchitkara.edu.in For derivatives of this compound, a QSAR study could identify key molecular descriptors—such as hydrophobicity, electronic properties, and steric factors—that govern its potency. For instance, studies on benzoylaminobenzoic acid derivatives have shown that increased hydrophobicity and the presence of specific aromatic features can enhance inhibitory activity against certain bacterial enzymes. nih.gov

Molecular docking simulations provide insights into the binding mode and affinity of a ligand within the active site of a target protein. nih.govnih.govstmjournals.com In the context of this compound, docking studies would be employed to predict its orientation and interactions with a putative receptor. This information is invaluable for identifying opportunities to introduce chemical modifications that can strengthen binding interactions, for example, by forming additional hydrogen bonds or hydrophobic contacts. Research on benzoic acid analogues has demonstrated the utility of molecular docking in predicting binding affinities against various protein targets, including those relevant to viral diseases. nih.gov

The process of lead optimization is guided by a continuous feedback loop between computational prediction and experimental validation. danaher.com Computational models can be used to prioritize a list of virtual compounds for synthesis and biological testing. The experimental data, in turn, is used to refine and improve the predictive power of the computational models. This synergistic approach accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested, thereby saving time and resources. patsnap.com

To illustrate how computational tools can guide the optimization of a lead compound, consider the hypothetical data presented in the tables below. These tables are representative of the types of data generated during a computational lead optimization campaign for a series of analogues based on a parent scaffold like this compound.

| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Oral Bioavailability (%) |

|---|---|---|---|

| Lead-001 | Parent Compound | -7.5 | 45 |

| Analogue-002 | Addition of hydroxyl group to aromatic ring | -8.2 | 50 |

| Analogue-003 | Replacement of methylamino with ethylamino | -7.8 | 42 |

| Analogue-004 | Introduction of a fluoro group on the aromatic ring | -8.5 | 65 |

| Molecular Descriptor | Correlation with Activity | Implication for Design |

|---|---|---|

| LogP (Hydrophobicity) | Positive | Increasing lipophilicity may enhance activity. |

| Topological Polar Surface Area (TPSA) | Negative | Lowering polarity may improve membrane permeability. |

| Hydrogen Bond Donors | Positive | Maintaining or adding hydrogen bond donors could improve binding. |

| Molecular Weight | Negative | Keeping the molecular size small is generally favorable. |

These tables exemplify how computational predictions can guide medicinal chemists in making targeted modifications to a lead structure. For instance, the data in Table 1 suggests that adding a hydroxyl or fluoro group to the aromatic ring could improve binding affinity and oral bioavailability. The QSAR model summarized in Table 2 provides broader guidelines, indicating that increasing hydrophobicity while controlling molecular size could be a fruitful strategy for enhancing biological activity.

Pharmacological Investigations and Biochemical Interactions of 4 2 Methylamino Ethyl Benzoic Acid Preclinical Focus

Identification and Characterization of Molecular Targets

The unique structure of 4-(2-(Methylamino)ethyl)benzoic acid, featuring both a carboxylic acid group and a secondary amine on a phenylethyl scaffold, suggests the potential for diverse interactions with biological macromolecules.

The benzoic acid scaffold is a key feature in a variety of enzyme inhibitors. The specific substitution pattern of this compound could allow it to fit into the active sites of several enzyme classes.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folate pathway, essential for DNA synthesis and cell proliferation. patsnap.commdpi.com Its inhibition is a key mechanism for several anticancer and antimicrobial drugs. patsnap.comwikipedia.org Certain benzoic acid derivatives have been identified as inhibitors of DHFR. For instance, aminopterin, a folic acid derivative containing a benzoic acid moiety, is known to inhibit DHFR. preprints.org A study on thieno[2,3-d]pyrimidine (B153573) antifolates, which include a substituted benzoic acid component, identified a compound, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, as a potent dual inhibitor of human DHFR and thymidylate synthase with an IC50 value of 20 nM for human DHFR. nih.gov This suggests that the benzoic acid portion of the molecule is critical for binding within the enzyme's active site.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and has emerged as a significant target in cancer immunotherapy for its role in mediating immune suppression. nih.govnih.gov A medicinal chemistry campaign led to the discovery of benzimidazole (B57391) derivatives as potent IDO1 inhibitors. univr.it While not direct benzoic acid analogs, this highlights the potential for aromatic carboxylic acids to interact with the IDO1 active site. More directly, research into icotinib-linked 1,2,3-triazole derivatives has yielded potent IDO1 inhibitors, with the most active compound showing an IC50 value of 0.37 µM. frontiersin.org Molecular modeling suggests these compounds interact with the heme iron in the enzyme's active site. frontiersin.org

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, playing roles in both normal physiology and diseases like cancer and arthritis. nih.govnih.gov The development of MMP inhibitors has often focused on targeting the active site's zinc ion, commonly using a hydroxamic acid group. nih.gov However, a lack of selectivity has led to clinical trial failures. nih.govdovepress.com More recent strategies involve designing inhibitors that target secondary binding sites, or exosites, to achieve greater specificity among the MMP family. nih.gov While specific benzoic acid-based MMP inhibitors are not prominently featured in the provided results, the general principles of targeting MMPs through small molecules suggest that a compound like this compound could potentially be designed to interact with either the active site or an exosite of a specific MMP.

The N-methylphenethylamine core of this compound is structurally related to numerous psychoactive compounds and neurotransmitters, suggesting it may interact with various receptors. wikipedia.orgwikipedia.org

G-protein-coupled receptors (GPCRs): This large family of receptors is a common target for pharmaceuticals. The N-methylphenethylamine component of the subject compound is an agonist for the human trace amine-associated receptor 1 (TAAR1), a GPCR that modulates catecholamine neurotransmission. wikipedia.org Furthermore, synthetic sulfamoyl benzoic acid (SBA) analogues have been developed as the first specific agonists for the lysophosphatidic acid (LPA₂) receptor, another GPCR, with some derivatives showing subnanomolar activity. acs.orgacs.org This demonstrates that the benzoic acid scaffold can be tailored to achieve high-affinity interactions with GPCRs.

D2/D3 Receptors: The phenethylamine (B48288) skeleton is a classic pharmacophore for ligands of dopamine (B1211576) receptors. While direct binding data for this compound is unavailable, N-benzyl derivatives of phenethylamines (NBOMes) have been shown to interact with dopaminergic D1-3 receptors, although with lower affinity than their primary targets, the serotonin (B10506) receptors. nih.gov The N-methylation and the ethyl linker in the subject compound are features shared with many dopamine receptor ligands.

| Compound Class | Receptor Target | Finding |

| N-Methylphenethylamine | TAAR1 | Potent agonist. wikipedia.org |

| Sulfamoyl benzoic acid analogues | LPA₂ (GPCR) | Specific agonists with subnanomolar activity. acs.orgacs.org |

| N-benzyl-phenethylamines (NBOMes) | Dopamine D1-3 Receptors | Low micromolar binding affinity (most Ki >1 µM). nih.gov |

By interacting with key enzymes and receptors, this compound and its analogs can influence major biochemical and signaling pathways.

Inhibition of DHFR by related antifolates disrupts the thymidylate cycle, leading to a depletion of tetrahydrofolate. This directly impacts the de novo synthesis of purines and thymidylate, which are essential for DNA replication and cell division, ultimately leading to "thymineless death" in rapidly proliferating cells. nih.gov

Similarly, inhibition of IDO1 blocks the catabolism of tryptophan into kynurenine. nih.gov This has two major downstream effects within the tumor microenvironment: it prevents the depletion of tryptophan, an amino acid essential for T-cell function, and it stops the accumulation of kynurenine, which promotes immune tolerance. nih.gov

Studies on benzoic acid itself in Saccharomyces cerevisiae have shown that it can exert specific effects on intracellular membrane trafficking pathways. It was found to inhibit nitrogen starvation-induced macroautophagy, a key cellular recycling process, but did not affect the related biosynthetic Cvt pathway. nih.gov

Cellular Assays for Mechanistic Elucidation (In Vitro)

The effects of a compound at the molecular level ultimately manifest as changes in cellular processes and functions, which can be observed through various in vitro assays.

Preclinical in vitro studies on analogs of this compound have revealed effects on various cellular functions.

Cell Viability and Proliferation: Benzoic acid derivatives have been evaluated for their anticancer potential. For example, certain novel 3-[(6-Arylamino)pyridazinylamino]benzoic acids showed anticancer activity, with the most potent compounds having IC50 values of 15.3 and 3.9 µM against the target cancer cell line. preprints.org

Membrane Integrity: The chemical properties of benzoic acid and its derivatives can influence their interaction with cell membranes. An in vitro study using rat red blood cells demonstrated that benzoic acid increases osmotic fragility in a dose-dependent manner. nih.gov This effect was sensitive to substitutions on the benzene (B151609) ring; for instance, introducing a methyl group at the meta or para position enhanced this effect, while adding an amino or hydroxy group at the same positions abolished it. nih.gov This suggests that the balance between the hydrophilic carboxylic group and the hydrophobic benzene ring is crucial for its interaction with the lipid bilayer. nih.gov

Immune Cell Function: As IDO1 inhibitors, related compounds can abrogate the immunosuppressive properties of cells like myeloid-derived suppressor cells (MDSCs), leading to a significant reduction in L-Kynurenine levels in the plasma and potentially boosting antitumor immune responses. univr.it

The mechanisms of action for the analogous compounds are rooted in their specific interactions with target proteins.

Enzyme-Inhibitor Complexes: For the thieno[2,3-d]pyrimidine-based DHFR inhibitors, the benzoic acid moiety is crucial for anchoring the inhibitor within the enzyme's active site. nih.gov In the case of benzimidazole-based IDO1 inhibitors, structural studies reveal an extensive network of bonds within the protein's active site, including interactions with a pocket not commonly utilized by other inhibitors, which contributes to their high potency. univr.it

Receptor-Ligand Binding: The N-methylphenethylamine structure acts as an agonist at the TAAR1 receptor, indicating a binding mode that triggers a conformational change and initiates downstream signaling through Gαs and Gαq proteins. wikipedia.orgsmolecule.com For the sulfamoyl benzoic acid agonists of the LPA₂ receptor, computational docking analyses have been used to rationalize the structure-activity relationship, showing how modifications to the benzoic acid scaffold affect binding within the receptor's ligand-binding pocket. acs.orgacs.org

Preclinical Pharmacodynamic Research and Biological Activity Evaluation (In Vitro and Animal Models)

Preclinical research into compounds structurally related to this compound has explored a range of potential therapeutic applications. Investigations into the broader class of benzoic acid derivatives have revealed activities spanning antimicrobial, anticancer, local anesthetic, and antifibrinolytic effects. These studies, conducted in vitro and in animal models, form the basis for understanding the potential biological interactions of this chemical scaffold.

Antimicrobial Activity Investigations

Benzoic acid and its derivatives are recognized for their antimicrobial properties, which have led to their use as preservatives in food and cosmetic products. researchgate.net Research into various substituted benzoic acid compounds demonstrates that their efficacy is highly dependent on the nature and position of the functional groups attached to the benzene ring. researchgate.net

Studies on various derivatives have shown activity against a spectrum of microbes, including Gram-positive and Gram-negative bacteria, as well as fungal strains. For instance, certain 2-((4-ethylphenoxy)methyl)benzoylthioureas have demonstrated inhibitory effects against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Candida albicans. nih.govresearchgate.net The mechanism of action for benzoic acid's antibacterial effect involves the transport of acid through the release of H+ ions into the bacterial cytoplasm, which disrupts the cell's homeostasis. researchgate.net The antimicrobial potential is often influenced by factors such as the presence of electron-donating groups (e.g., methyl, ethyl) or electron-withdrawing groups (e.g., iodine, nitro), which can enhance the activity against different types of microbial strains. researchgate.net

| Compound Class | Test Organisms | Observed Activity | Reference |

|---|---|---|---|

| 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides | Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa (Gram-negative), Candida albicans, Aspergillus niger (Fungal) | Exhibited specific antimicrobial activity with Minimal Inhibitory Concentrations (MICs) ranging from 3.9 µg/mL to 250 µg/mL. | nih.gov |

| 2-((4-ethylphenoxy)methyl)benzoylthioureas | Gram-positive bacteria, Gram-negative bacteria, Fungi | Activity dependent on substituent type. Iodine and nitro groups favored activity against Gram-negative bacteria; methyl and ethyl groups showed highest inhibition against Gram-positive and fungal strains. | researchgate.net |

| General Benzoic Acid Derivatives (e.g., p-aminobenzoic acid, 2,4-dihydroxybenzoic acid) | General microbial strains | Inhibit microbial growth through mechanisms like enzyme inhibition, metal-ion chelation, and interaction with DNA or proteins. | researchgate.net |

Anticancer Potential in Cell Lines and In Vivo Models

The benzoic acid scaffold is a core component of various molecules investigated for anticancer activity. These compounds can exert their effects through diverse mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival.

One area of research has focused on tricyclic benzoic acid derivatives as inhibitors of the N6-methyladenosine (m6A) demethylase FTO, an enzyme overexpressed in acute myeloid leukemia (AML). researchgate.net Specific analogs have demonstrated strong antiproliferative effects on AML cells by upregulating key target genes like ASB2 and RARA, while downregulating the MYC oncogene. researchgate.net In animal models, treatment with these inhibitors improved the survival rate of mice transplanted with human leukemia cells. researchgate.net Other studies have identified compounds with a quinazolinone-quinoxalinone scaffold that show potent antiproliferative activity in the low nanomolar range across numerous human tumor cell lines. nih.gov These agents can act as tumor-vascular disrupting agents, targeting established blood vessels within tumors and inducing apoptosis. nih.gov

| Compound/Class | Model | Mechanism/Target | Key Findings | Reference |

|---|---|---|---|---|

| Tricyclic Benzoic Acid Analog (13a) | AML Cell Lines, Mouse Xenograft Model | FTO Demethylase Inhibition | Exerted strong antiproliferative effect on AML cells; improved survival rate in mice. | researchgate.net |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NCI-H460 Xenograft Tumors in Mice | Tubulin-Binding, Vascular Disruption | Inhibited tumor growth by 61.9% at a 1.0 mg/kg dose; induced apoptosis and disrupted tumor vasculature. | nih.gov |

| Mebendazole (Benzimidazole derivative) | Human Lung Cancer Cell Lines, Mouse Xenograft Model | Microtubule Disruption, G2-M Arrest | Inhibited growth of human tumor xenografts and reduced lung metastasis. | medicinacomplementar.com.br |

Elucidation of Local Anesthetic Effect Mechanisms

Local anesthetics function by reversibly blocking the generation and conduction of nerve impulses. nih.gov The primary mechanism involves the inhibition of voltage-gated sodium (Na+) channels within the nerve membrane. nih.govmedscape.com